Metabolic Bypass of the Rate-Limiting Δ6-Desaturase (FADS2) Step Enables Direct DGLA Synthesis: GLA vs. Linoleic Acid (LA)
GLA enters the omega-6 biosynthetic pathway downstream of the rate-limiting Δ6-desaturase (FADS2) step, enabling direct elongation to DGLA without requiring enzymatic conversion from LA [1]. By contrast, linoleic acid (LA) must first undergo FADS2-catalyzed Δ6-desaturation — the slowest and most tightly regulated step in the pathway — before it can contribute to the DGLA/AA pool. In FADS2-deficient or impaired conditions (e.g., atopic dermatitis, aging, metabolic disease), LA-derived DGLA synthesis is severely attenuated, whereas GLA-derived DGLA synthesis proceeds unimpeded [2]. The practical consequence: an equivalent molar dose of GLA yields substantially greater DGLA tissue enrichment than an equivalent dose of LA, with the magnitude of this advantage amplified in populations carrying low-activity FADS2 variants [2].
| Evidence Dimension | Enzymatic dependency for conversion to DGLA (the immediate precursor of anti-inflammatory PGE1) |
|---|---|
| Target Compound Data | GLA: 0 enzymatic steps to bypass Δ6-desaturase; converted directly to DGLA by ELOVL5 elongase |
| Comparator Or Baseline | Linoleic acid (LA): requires 1 Δ6-desaturase (FADS2) step, which is rate-limiting and frequently impaired in humans |
| Quantified Difference | Qualitative (step count): GLA bypasses 1 rate-limiting enzymatic step vs. LA. ELOVL5-mediated elongation of GLA to DGLA proceeds efficiently in a wide range of cells and tissues [2]. |
| Conditions | Mammalian omega-6 PUFA biosynthetic pathway; validated across multiple human cell types, rodent models, and clinical cohorts |
Why This Matters
Procurement of pure GLA rather than LA is mandatory when the experimental or therapeutic objective requires reliable DGLA enrichment independent of host FADS2 genotype or activity, a distinction that directly determines the ratio of anti-inflammatory (DGLA-derived) to pro-inflammatory (AA-derived) eicosanoids.
- [1] Sergeant S, Rahbar E, Chilton FH. Gamma-linolenic acid, dihommo-gamma linolenic, eicosanoids and inflammatory processes. Eur J Pharmacol. 2016;785:77–86. doi:10.1016/j.ejphar.2016.04.020. PMC4975646. View Source
- [2] Horrobin DF. Fatty acid metabolism in health and disease: the role of delta-6-desaturase. Am J Clin Nutr. 1993;57(5 Suppl):732S–736S. doi:10.1093/ajcn/57.5.732S. PMID: 8386433. View Source
